Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate
Overview
Description
Ethyl 2-oxocyclopentanecarboxylate, also known as 2-(Ethoxycarbonyl)cyclopentanone or Ethyl cyclopentanone-2-carboxylate, is an organic compound . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of Ethyl 2-oxocyclopentanecarboxylate has been investigated in a phase-transfer benzylation reaction with benzyl bromide in a microreactor . It also participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .Molecular Structure Analysis
The molecular formula of Ethyl 2-oxocyclopentanecarboxylate is C8H12O3 . The IUPAC Standard InChI is InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 .Physical and Chemical Properties Analysis
Ethyl 2-oxocyclopentanecarboxylate has a molecular weight of 156.18 . It has a refractive index of n20/D 1.452 (lit.) . The boiling point is 102-104 °C/11 mmHg (lit.) , and the density is 1.054 g/mL at 25 °C (lit.) .Scientific Research Applications
Ring Expansion Reactions
- Ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate demonstrates unique ring expansion properties, leading to products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and ethyl 4-acetyl-3-oxo-1-cyclohexanecarboxylate (Tsuzuki et al., 1977).
Synthesis of Functionalized Stable Phosphorus Ylides
- It is involved in reactions with dialkyl acetylenedicarboxylate and triphenyphosphine, producing stable phosphorus ylides and cyclobutene derivatives (Asghari et al., 2008).
Polymerization Catalysis
- [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes are synthesized from it, showing significant catalytic activities and selectivities in polymerization processes (Flores et al., 1996).
Study of Mass Spectrometric Fragmentation
- Research on mass spectrometric fragmentation of related compounds has been conducted to understand their behavior under specific conditions (He et al., 1997).
Hydrolytic Stability in Polymer Science
- Studies on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) related to ethyl 2-(cyclopentylamino)cyclopentanecarboxylate have been conducted, revealing insights into polymer degradation and stability (Wetering et al., 1998).
Cyclization Reactions in Organic Synthesis
- Ethyl 2-oxocyclododecanecarboxylate, a related compound, is used as a key intermediate in synthesizing macrocyclic systems incorporating nitrogen heterocycles (Zoorob et al., 2012).
Intramolecular Ketone-Ester Coupling Reactions
- Studies on samarium diiodide-promoted intramolecular ketone-ester coupling reactions have used ethyl 2-substituted-1-indanone-2-carboxylates, closely related to this compound, for novel cyclization pathways (Iwaya et al., 2002).
Safety and Hazards
Ethyl 2-oxocyclopentanecarboxylate is a combustible liquid . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
Properties
IUPAC Name |
ethyl 2-(cyclopentylamino)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)11-8-5-9-12(11)14-10-6-3-4-7-10/h10-12,14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXARRZSKDGTANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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